Cas no 26323-62-6 (3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine)
![3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine structure](https://ja.kuujia.com/scimg/cas/26323-62-6x500.png)
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine 化学的及び物理的性質
名前と識別子
-
- 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine
- 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2-methyl-
- 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2-methyl-
- BBA32362
- 26323-62-6
- Z1255468652
- AKOS022961564
- 2-METHYL-2H,3H,4H-PYRIDO[3,2-B][1,4]OXAZINE
- AT28360
- AMY16432
- SCHEMBL517095
- EN300-6772912
- AS-0182
- 3,4-DIHYDRO-2-METHYL-2H-PYRIDO[3,2-B]-1,4-OXAZINE ,tech
- 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
-
- MDL: MFCD18427849
- インチ: InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10)
- InChIKey: ANCIHSPVWYLXKY-UHFFFAOYSA-N
- SMILES: CC1CNC2=C(O1)C=CC=N2
計算された属性
- 精确分子量: 150.0794
- 同位素质量: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.15
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D657939-2g |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine |
26323-62-6 | 95% | 2g |
$760 | 2024-07-28 | |
Apollo Scientific | OR111537-1g |
2-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
26323-62-6 | 1g |
£645.00 | 2025-02-19 | ||
Enamine | EN300-6772912-1.0g |
2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine |
26323-62-6 | 95% | 1.0g |
$64.0 | 2023-07-06 | |
eNovation Chemicals LLC | D657939-1g |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine |
26323-62-6 | 95% | 1g |
$500 | 2024-07-28 | |
1PlusChem | 1P00BHUK-50mg |
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2-methyl- |
26323-62-6 | 95% | 50mg |
$83.00 | 2024-05-08 | |
eNovation Chemicals LLC | D657939-2g |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine |
26323-62-6 | 95% | 2g |
$760 | 2025-02-28 | |
Aaron | AR00BI2W-1g |
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2-methyl- |
26323-62-6 | 95% | 1g |
$113.00 | 2025-02-14 | |
eNovation Chemicals LLC | D657939-1g |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine |
26323-62-6 | 95% | 1g |
$500 | 2025-02-27 | |
eNovation Chemicals LLC | D657939-1g |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine |
26323-62-6 | 95% | 1g |
$500 | 2025-02-28 | |
eNovation Chemicals LLC | D657939-500mg |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine |
26323-62-6 | 95% | 500mg |
$390 | 2024-07-28 |
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazineに関する追加情報
Introduction to 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine (CAS No. 26323-62-6)
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine is a heterocyclic compound with significant applications in pharmaceutical research and chemical synthesis. This compound belongs to the pyrido oxazine class, which is known for its structural versatility and biological activity. The molecular structure of CAS No. 26323-62-6 features a fused ring system consisting of a pyridine ring and an oxazine moiety, which contributes to its unique chemical properties and reactivity. Such structural features make it a valuable scaffold for the development of novel bioactive molecules.
The CAS No. 26323-62-6 identifier is a critical reference in chemical databases, ensuring precise identification and classification of this compound. Its synthesis involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. The presence of the methyl group at the 2-position enhances the compound's lipophilicity, which can be advantageous in drug design for improving membrane permeability and bioavailability.
Recent advancements in medicinal chemistry have highlighted the potential of pyrido oxazine derivatives as pharmacological agents. Studies have demonstrated that modifications to the core structure of 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine can lead to compounds with enhanced binding affinity to biological targets. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways, showcasing its therapeutic promise.
The fused ring system in CAS No. 26323-62-6 allows for diverse functionalization strategies, enabling the creation of libraries of analogs with tailored properties. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds for further optimization. The oxazine ring itself is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and interact with various biological receptors.
In vitro studies have revealed that 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine exhibits modest activity against certain bacterial strains, suggesting its antimicrobial potential. However, further research is needed to fully elucidate its spectrum of activity and mechanisms of action. The compound's stability under various conditions makes it suitable for both laboratory-scale synthesis and potential industrial applications.
The synthesis of CAS No. 26323-62-6 typically involves cyclization reactions followed by functional group interconversions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve synthetic efficiency and yield. These methods align with current trends in green chemistry, emphasizing sustainable practices in pharmaceutical manufacturing.
Computational modeling has played a crucial role in understanding the electronic properties and binding interactions of 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine derivatives. Molecular dynamics simulations have helped predict how structural modifications affect biological activity, guiding experimental design with greater precision. Such computational approaches are integral to modern drug discovery pipelines.
The methyl group's position in the molecule influences its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles. This aspect is particularly important when evaluating the compound's suitability for clinical development. Researchers often use metabolic stability assays to assess how quickly the molecule is processed by biological systems.
Future research directions may explore the incorporation of pyrido oxazine motifs into larger molecular frameworks or conjugation with other bioactive entities to create hybrid compounds with synergistic effects. The growing interest in heterocyclic chemistry underscores the importance of compounds like CAS No. 26323-62-6 as building blocks for innovative therapeutics.
The chemical literature continues to expand with new applications for 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine, reflecting its enduring relevance in synthetic and medicinal chemistry. As methodologies evolve, so too will our ability to harness this versatile scaffold for addressing complex biological challenges.
26323-62-6 (3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine) Related Products
- 2228161-90-6(4-(1-bromopropan-2-yl)-1-chloro-2-methoxybenzene)
- 789490-65-9((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)
- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 1365936-46-4((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)
- 2206608-25-3([(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 145017-83-0(ω-Agatoxin IVA)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)




